molecular formula C17H27N3O B5905736 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine

Cat. No. B5905736
M. Wt: 289.4 g/mol
InChI Key: LSBMTNFNKWLTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine, also known as DMFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFPB is a selective agonist for the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that is involved in several physiological processes, including pain perception, anxiety, and stress response.

Mechanism of Action

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine selectively activates the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely distributed in the central nervous system and is involved in several physiological processes, including pain perception, anxiety, and stress response. Activation of the NOP receptor by N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine results in the inhibition of neurotransmitter release, leading to the modulation of several physiological processes.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine has been shown to have significant effects on pain perception, anxiety, and stress response in animal models. It has also been shown to have potential applications in the treatment of drug addiction and depression. N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine has been shown to have a high affinity for the NOP receptor, which makes it a promising candidate for the development of novel therapeutics for these conditions.

Advantages and Limitations for Lab Experiments

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine has several advantages for lab experiments, including its high selectivity for the NOP receptor and its ability to modulate several physiological processes. However, its potential for off-target effects and its limited availability may pose challenges for its use in lab experiments.

Future Directions

The potential applications of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine in various fields make it a promising candidate for future research. Some future directions for research on N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine include the development of novel therapeutics for pain, anxiety, and stress-related disorders, the investigation of its potential applications in the treatment of drug addiction and depression, and the exploration of its potential for use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to elucidate the mechanisms underlying N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine's effects on physiological processes and to optimize its pharmacological properties for clinical use.

Synthesis Methods

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-bromopropylamine, followed by the reaction of the resulting compound with 2-furylmethylamine and butylamine. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine has been extensively studied for its potential applications in several scientific fields, including neuroscience, pharmacology, and medicinal chemistry. Its selective agonism for the NOP receptor has been shown to have significant effects on pain perception, anxiety, and stress response in animal models, making it a promising candidate for the development of novel therapeutics for these conditions.

properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-(furan-2-ylmethyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-4-5-9-19(14-17-8-6-12-21-17)10-7-11-20-16(3)13-15(2)18-20/h6,8,12-13H,4-5,7,9-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBMTNFNKWLTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCN1C(=CC(=N1)C)C)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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